molecular formula C25H20N2O9 B11556965 2-Oxopropane-1,3-diyl bis[3-(2,5-dioxopyrrolidin-1-yl)benzoate]

2-Oxopropane-1,3-diyl bis[3-(2,5-dioxopyrrolidin-1-yl)benzoate]

Cat. No.: B11556965
M. Wt: 492.4 g/mol
InChI Key: VCKMNLCIHNOWCE-UHFFFAOYSA-N
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Description

3-[3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZOYLOXY]-2-OXOPROPYL 3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including pyrrolidinone and benzoate moieties, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZOYLOXY]-2-OXOPROPYL 3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE typically involves multi-step organic reactions. One common method includes the esterification of 3-(2,5-dioxopyrrolidin-1-yl)benzoic acid with 3-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZOYLOXY]-2-OXOPROPYL 3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-[3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZOYLOXY]-2-OXOPROPYL 3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways . Additionally, it may interact with cellular receptors, influencing signal transduction processes .

Properties

Molecular Formula

C25H20N2O9

Molecular Weight

492.4 g/mol

IUPAC Name

[3-[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]oxy-2-oxopropyl] 3-(2,5-dioxopyrrolidin-1-yl)benzoate

InChI

InChI=1S/C25H20N2O9/c28-19(13-35-24(33)15-3-1-5-17(11-15)26-20(29)7-8-21(26)30)14-36-25(34)16-4-2-6-18(12-16)27-22(31)9-10-23(27)32/h1-6,11-12H,7-10,13-14H2

InChI Key

VCKMNLCIHNOWCE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)OCC(=O)COC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O

Origin of Product

United States

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